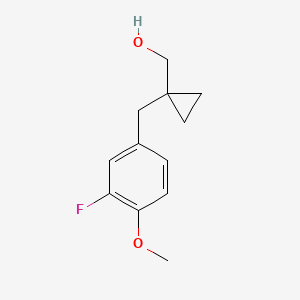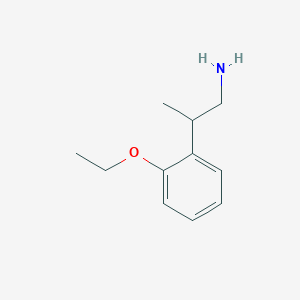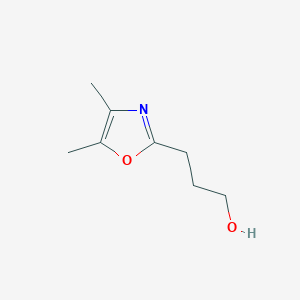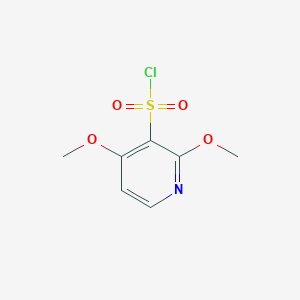
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol is an organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a pent-3-ene-1,2-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol can be achieved through several methods. One common approach involves the reductive amination of bio-platform molecules. This process typically includes the use of hydroxyl and aldehyde groups present in biomass-derived molecules, which are then subjected to reductive amination using catalysts such as ruthenium nanoparticles supported on niobium oxide and molecular hydrogen .
Industrial Production Methods
Industrial production of this compound may involve the catalytic transformation of renewable biomass into value-added chemicals. This method is appealing due to its sustainability and the use of mild reaction conditions, which result in high selectivity towards the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)phenol: This compound has a similar aminomethyl group but differs in its aromatic structure.
2-(Aminomethyl)pyridine: Another similar compound with an aminomethyl group attached to a pyridine ring.
2-(Aminomethyl)thiophene: This compound features an aminomethyl group attached to a thiophene ring
Uniqueness
2-(Aminomethyl)-4-methylpent-3-ene-1,2-diol is unique due to its specific structure, which includes both an aminomethyl group and a pent-3-ene-1,2-diol backbone. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
2-(aminomethyl)-4-methylpent-3-ene-1,2-diol |
InChI |
InChI=1S/C7H15NO2/c1-6(2)3-7(10,4-8)5-9/h3,9-10H,4-5,8H2,1-2H3 |
InChI-Schlüssel |
HYKHIEVXNBEDEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(CN)(CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)












